molecular formula C3H2ClN3O4S B3300917 4-Nitro-1h-imidazole-5-sulfonyl chloride CAS No. 90521-82-7

4-Nitro-1h-imidazole-5-sulfonyl chloride

Cat. No. B3300917
CAS RN: 90521-82-7
M. Wt: 211.58 g/mol
InChI Key: LKMKCGWWIZLJAI-UHFFFAOYSA-N
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Description

4-Nitro-1h-imidazole-5-sulfonyl chloride (NSC) is a chemical compound that has been widely used in scientific research. It is a reactive intermediate that can be used for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

4-Nitro-1h-imidazole-5-sulfonyl chloride is a reactive intermediate that can undergo various reactions, including nucleophilic substitution and addition reactions. The mechanism of action of this compound depends on the reaction it undergoes. For example, in the synthesis of imidazole-based pharmaceuticals, this compound reacts with an amine to form an imidazole ring.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has also been shown to induce apoptosis in cancer cells. However, the exact mechanism of these effects is not fully understood.

Advantages and Limitations for Lab Experiments

4-Nitro-1h-imidazole-5-sulfonyl chloride has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to handle and store. However, this compound is a reactive intermediate that can be hazardous if not handled properly. It is also sensitive to moisture and light, which can affect its stability.

Future Directions

There are several future directions for the use of 4-Nitro-1h-imidazole-5-sulfonyl chloride in scientific research. One direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Another direction is the use of this compound as a tool for studying enzyme activity and protein function. This compound can also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a versatile reagent that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been used in the synthesis of various compounds. This compound has several biochemical and physiological effects, and it has been used as a tool for studying enzyme activity and protein function. Despite its advantages, this compound can be hazardous if not handled properly. There are several future directions for the use of this compound in scientific research, including the development of new synthetic methods and the synthesis of new pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Nitro-1h-imidazole-5-sulfonyl chloride has been used in a wide range of scientific research areas, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent for the synthesis of various compounds, including imidazole-based pharmaceuticals, such as antifungal and antibacterial agents. This compound has also been used for the synthesis of agrochemicals and dyes.

properties

IUPAC Name

5-nitro-1H-imidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O4S/c4-12(10,11)3-2(7(8)9)5-1-6-3/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMKCGWWIZLJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920340
Record name 4-Nitro-1H-imidazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90521-82-7
Record name NSC116090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1H-imidazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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